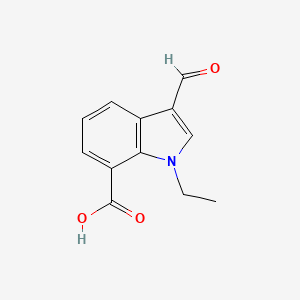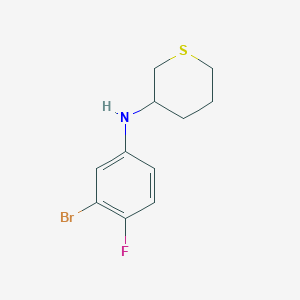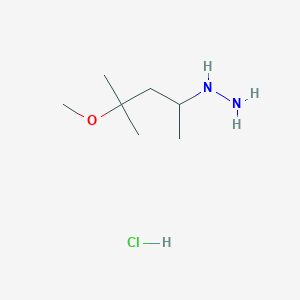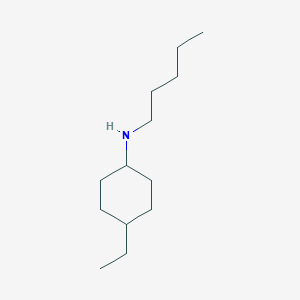
6-(Tetrahydrofuran-3-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tetrahydrofuran-3-yl)nicotinic acid is a chemical compound with the molecular formula C10H11NO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tetrahydrofuran-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydrofuran-3-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with tetrahydrofuran-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Tetrahydrofuran-3-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tetrahydrofuran-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(Tetrahydrofuran-3-yl)pyridine-3-carboxylic acid, while reduction can produce 6-(Tetrahydrofuran-3-yl)pyridine-3-methanol.
科学的研究の応用
6-(Tetrahydrofuran-3-yl)nicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Tetrahydrofuran-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-(Tetrahydrofuran-3-yl)methoxy)nicotinic acid: This compound has a similar structure but with a methoxy group instead of a carboxylic acid group.
6-(Tetrahydrofuran-3-yl)oxy)nicotinic acid: Another similar compound with an oxygen atom linking the tetrahydrofuran group to the nicotinic acid.
Uniqueness
6-(Tetrahydrofuran-3-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofuran-3-yl group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
6-(oxolan-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H,12,13) |
InChIキー |
DIMLHQQWLDOVEH-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13252441.png)
![1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252443.png)
![1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13252454.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13252462.png)
![Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13252470.png)
![4-[(2-Methylbutyl)amino]benzamide](/img/structure/B13252477.png)


